molecular formula C21H19N9O7 B11553487 4-(morpholin-4-yl)-6-{(2Z)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-N-(4-nitrophenyl)-1,3,5-triazin-2-amine

4-(morpholin-4-yl)-6-{(2Z)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-N-(4-nitrophenyl)-1,3,5-triazin-2-amine

Cat. No.: B11553487
M. Wt: 509.4 g/mol
InChI Key: DDBBBZZZICYXRG-JJFYIABZSA-N
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Description

4-(morpholin-4-yl)-6-{(2Z)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-N-(4-nitrophenyl)-1,3,5-triazin-2-amine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a morpholine ring, a nitro-substituted benzodioxole moiety, and a triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(morpholin-4-yl)-6-{(2Z)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-N-(4-nitrophenyl)-1,3,5-triazin-2-amine typically involves multiple steps:

    Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride, with amines under controlled conditions.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where morpholine reacts with the triazine core.

    Attachment of the Nitro-Substituted Benzodioxole Moiety: This step involves the condensation of the nitro-substituted benzodioxole with hydrazine derivatives to form the hydrazone linkage.

    Final Assembly: The final compound is assembled by coupling the intermediate products under specific reaction conditions, such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and catalytic processes may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitro groups, leading to the formation of nitroso or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, significantly altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products

    Oxidation Products: Nitroso derivatives, nitro-oxides.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted triazine and morpholine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in coordination chemistry, facilitating catalytic reactions.

    Materials Science: It can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Biology

    Biological Probes: The compound can be used as a probe to study biological processes, such as enzyme activity and protein interactions.

    Drug Development: Its structural complexity makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Medicine

    Therapeutic Agents:

    Diagnostic Tools: It can be used in diagnostic assays to detect specific biomolecules.

Industry

    Chemical Sensors: The compound can be incorporated into chemical sensors for detecting environmental pollutants or hazardous substances.

    Agriculture: Potential use in developing agrochemicals for pest control.

Mechanism of Action

The mechanism of action of 4-(morpholin-4-yl)-6-{(2Z)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-N-(4-nitrophenyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity. For example, the nitro groups can participate in redox reactions, affecting the oxidative state of the target molecules. The triazine core and morpholine ring can interact with protein active sites, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    4-(morpholin-4-yl)-6-(phenylamino)-1,3,5-triazine-2-amine: Similar triazine core with different substituents.

    6-(morpholin-4-yl)-N-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine: Similar triazine core and nitrophenyl group but different overall structure.

    4-(morpholin-4-yl)-6-(4-nitrophenyl)-1,3,5-triazine-2-thiol: Similar triazine core and nitrophenyl group with a thiol substituent.

Uniqueness

The uniqueness of 4-(morpholin-4-yl)-6-{(2Z)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-N-(4-nitrophenyl)-1,3,5-triazin-2-amine lies in its combination of structural features, such as the morpholine ring, nitro-substituted benzodioxole moiety, and triazine core. This unique combination imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H19N9O7

Molecular Weight

509.4 g/mol

IUPAC Name

6-morpholin-4-yl-2-N-[(Z)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]-4-N-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C21H19N9O7/c31-29(32)15-3-1-14(2-4-15)23-19-24-20(26-21(25-19)28-5-7-35-8-6-28)27-22-11-13-9-17-18(37-12-36-17)10-16(13)30(33)34/h1-4,9-11H,5-8,12H2,(H2,23,24,25,26,27)/b22-11-

InChI Key

DDBBBZZZICYXRG-JJFYIABZSA-N

Isomeric SMILES

C1COCCN1C2=NC(=NC(=N2)N/N=C\C3=CC4=C(C=C3[N+](=O)[O-])OCO4)NC5=CC=C(C=C5)[N+](=O)[O-]

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC4=C(C=C3[N+](=O)[O-])OCO4)NC5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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